N-(3-trifluoromethylbenzyloxy)phthalimide
Overview
Description
N-(3-trifluoromethylbenzyloxy)phthalimide is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields. This compound features a phthalimide core with a 3-trifluoromethylbenzyloxy substituent, making it a valuable molecule for research and industrial applications.
Mechanism of Action
Target of Action
N-(3-trifluoromethylbenzyloxy)phthalimide, also known as 2-((3-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione, is a complex compound with potential therapeutic applications. Phthalimide derivatives have been reported to exhibit antineoplastic activities against cancer cells . They have also been reported to mimic gibberellin (GA) activity in various plants, acting as a selective agonist for the GA receptor GID1 .
Mode of Action
It’s known that phthalimide derivatives can induce changes in the cell cycle, causing arrest in the s phase . In the context of plant biology, N-substituted phthalimides like AC94377 have been reported to act as selective agonists for the GA receptor GID1 .
Biochemical Pathways
Phthalimide derivatives have been associated with alterations in cancer cell proliferation and cell cycle progression . In plants, they have been reported to regulate the GA signaling pathway .
Result of Action
Phthalimide derivatives have been reported to exhibit antiproliferative activity against various cancer cells, reducing the ability to form new clones and inducing necrosis and apoptosis . In the context of plant biology, N-substituted phthalimides like AC94377 have been reported to promote leaf sheath growth and suppress strigolactone exudates from roots .
Biochemical Analysis
Biochemical Properties
It’s possible that it interacts with certain enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-trifluoromethylbenzyloxy)phthalimide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not currently known .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-trifluoromethylbenzyloxy)phthalimide typically involves the reaction of phthalic anhydride with 3-trifluoromethylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-trifluoromethylbenzyloxy)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can convert the phthalimide group to phthalamide or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted phthalimides, phthalamides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-trifluoromethylbenzyloxy)phthalimide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers .
Comparison with Similar Compounds
Similar Compounds
- N-trifluoromethylthiophthalimide
- Phthalimido-thiazolidine-2-4-dione derivatives
- Bithiophene-phthalimide derivatives
Uniqueness
N-(3-trifluoromethylbenzyloxy)phthalimide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)11-5-3-4-10(8-11)9-23-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECCBZQSGCSEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321265 | |
Record name | N-(3-trifluoromethylbenzyloxy)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30777-88-9 | |
Record name | NSC372538 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-trifluoromethylbenzyloxy)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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